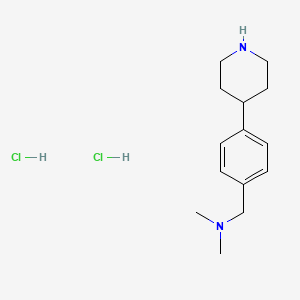

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Role in Drug Design

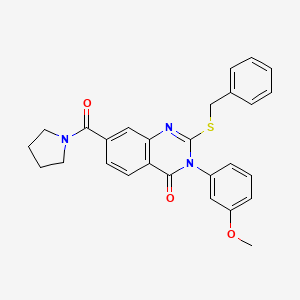

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine cycle is one of the most common structures in FDA approved drugs .

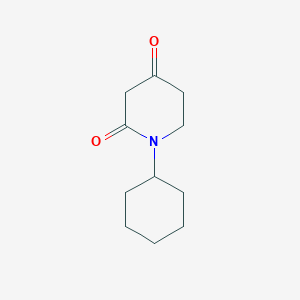

Synthesis of Various Piperidine Derivatives

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . For instance, a series of N - (piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

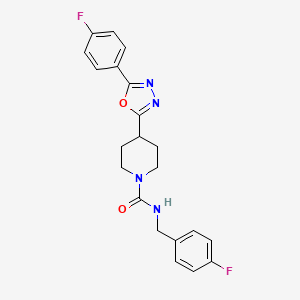

Antimicrobial Applications

Piperidine derivatives have shown antimicrobial properties . They have been used as antimicrobial agents in various therapeutic applications .

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in treating conditions characterized by inflammation .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown potential in treating conditions characterized by psychosis .

Role in PROTAC Development

The compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Antioxidant Applications

Piperine, a true alkaloid having a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Mecanismo De Acción

Target of Action

It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

As a component in PROTACs, it may facilitate the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the context of protacs, it could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Result of Action

As a component in protacs, it could potentially lead to the degradation of specific target proteins, altering cellular functions .

Propiedades

IUPAC Name |

N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKIIUXYLMFWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)

![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)